Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
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Overview
Description
Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of dehydrating agents . Another common method is the oxidative cyclization of hydrazones . Microwave-assisted synthesis has also been reported, which offers the advantage of shorter reaction times and higher yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and catalyst-free conditions has been explored for the synthesis of related compounds, suggesting potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits anticancer, antimicrobial, and anti-inflammatory activities.
Agriculture: It has been evaluated for its insecticidal and fungicidal properties.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . It also interacts with cellular receptors and pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazoles: These derivatives are known for their antimicrobial and anticancer properties.
1,2,4-Triazoles: These compounds are widely studied for their pharmacological activities, including antifungal and antiviral effects.
Properties
Molecular Formula |
C11H11N5S2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H11N5S2/c1-2-17-7-9-13-14-11-16(9)15-10(18-11)8-4-3-5-12-6-8/h3-6H,2,7H2,1H3 |
InChI Key |
OTPSQXSAKYDKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
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